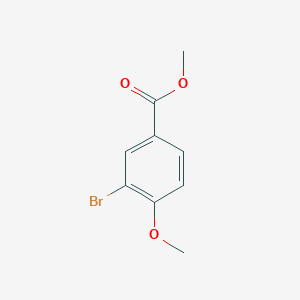
N,N'-bis(4-chlorophenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-chlorophenyl)hexanediamide, commonly known as BCHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCHA is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mécanisme D'action
The mechanism of action of BCHA is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory molecules. BCHA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
BCHA has been shown to have various biochemical and physiological effects. In animal studies, BCHA has been shown to reduce inflammation and pain, improve memory, and inhibit the growth of tumors. BCHA has also been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
BCHA has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. However, BCHA is also highly reactive and can be difficult to handle. Its low solubility in water can also pose a challenge for certain experiments.
Orientations Futures
There are several future directions for the research of BCHA. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a pesticide in agriculture. Additionally, BCHA can be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of BCHA and its potential applications in various fields.
Conclusion:
In conclusion, BCHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has a low toxicity profile. BCHA has been extensively studied for its potential applications in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of BCHA and its potential applications in various fields.
Méthodes De Synthèse
BCHA can be synthesized by reacting 4-chlorobenzonitrile with 1,6-diaminohexane in the presence of a catalyst such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then converted to BCHA through a series of steps. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
BCHA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BCHA has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, BCHA has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, BCHA has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
148622-54-2 |
|---|---|
Nom du produit |
N,N'-bis(4-chlorophenyl)hexanediamide |
Formule moléculaire |
C18H18Cl2N2O2 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
N,N'-bis(4-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |
Clé InChI |
ZSDXJKNSKGXEEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



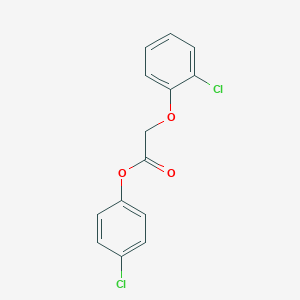
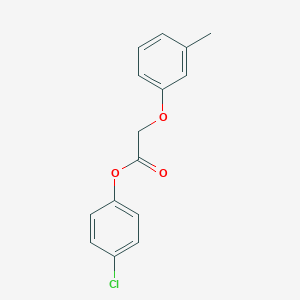
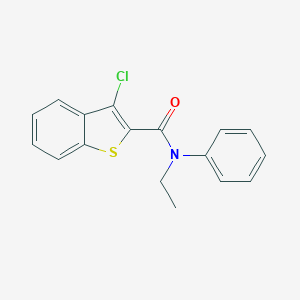

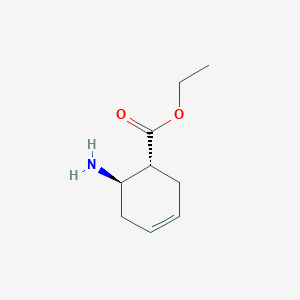
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
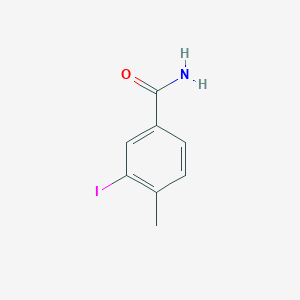
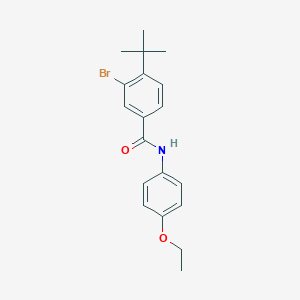

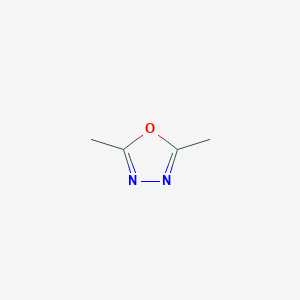
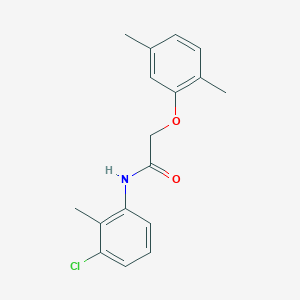

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
